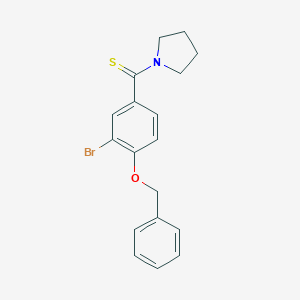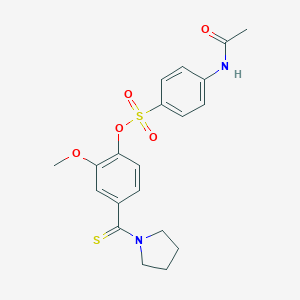![molecular formula C22H21BrN2O4S B306399 2-[5-(3-bromo-4-isopropoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306399.png)
2-[5-(3-bromo-4-isopropoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[5-(3-bromo-4-isopropoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide, also known as BITA, is a novel compound with potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 2-[5-(3-bromo-4-isopropoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide involves the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and inflammation. 2-[5-(3-bromo-4-isopropoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide has been found to inhibit the activity of COX-2, an enzyme that plays a crucial role in inflammation. 2-[5-(3-bromo-4-isopropoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide also inhibits the NF-κB signaling pathway, which is involved in the regulation of cell survival, proliferation, and inflammation.
Biochemical and Physiological Effects:
2-[5-(3-bromo-4-isopropoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide has been found to exhibit various biochemical and physiological effects such as reducing oxidative stress, inducing apoptosis, and inhibiting angiogenesis. 2-[5-(3-bromo-4-isopropoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide has also been found to reduce the expression of various pro-inflammatory cytokines such as TNF-α and IL-6.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[5-(3-bromo-4-isopropoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide has several advantages for lab experiments such as its high potency, selectivity, and low toxicity. However, 2-[5-(3-bromo-4-isopropoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide has some limitations such as its poor solubility in water, which can affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for research on 2-[5-(3-bromo-4-isopropoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide. One potential direction is to investigate the efficacy of 2-[5-(3-bromo-4-isopropoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide in animal models of cancer and inflammation. Another direction is to explore the potential of 2-[5-(3-bromo-4-isopropoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide as a lead compound for the development of novel drugs for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-[5-(3-bromo-4-isopropoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide and its potential side effects.
Conclusion:
In conclusion, 2-[5-(3-bromo-4-isopropoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide is a novel compound with potential applications in scientific research. 2-[5-(3-bromo-4-isopropoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide exhibits antitumor, anti-inflammatory, and antioxidant properties and has been found to inhibit the growth of cancer cells and induce cell death in vitro. Further research is needed to explore the potential of 2-[5-(3-bromo-4-isopropoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide as a lead compound for the development of novel drugs and to elucidate its exact mechanism of action.
Métodos De Síntesis
2-[5-(3-bromo-4-isopropoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide can be synthesized through a multi-step process involving the reaction of various chemicals such as 3-bromo-4-isopropoxybenzaldehyde, 2,4-thiazolidinedione, and 4-methylphenylacetic acid. The final product is obtained through purification and characterization techniques such as column chromatography, NMR spectroscopy, and mass spectrometry.
Aplicaciones Científicas De Investigación
2-[5-(3-bromo-4-isopropoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide has potential applications in various scientific research fields such as medicinal chemistry, drug discovery, and pharmacology. Studies have shown that 2-[5-(3-bromo-4-isopropoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide exhibits antitumor, anti-inflammatory, and antioxidant properties. 2-[5-(3-bromo-4-isopropoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide has also been found to inhibit the growth of cancer cells and induce cell death in vitro.
Propiedades
Nombre del producto |
2-[5-(3-bromo-4-isopropoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide |
|---|---|
Fórmula molecular |
C22H21BrN2O4S |
Peso molecular |
489.4 g/mol |
Nombre IUPAC |
2-[(5Z)-5-[(3-bromo-4-propan-2-yloxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C22H21BrN2O4S/c1-13(2)29-18-9-6-15(10-17(18)23)11-19-21(27)25(22(28)30-19)12-20(26)24-16-7-4-14(3)5-8-16/h4-11,13H,12H2,1-3H3,(H,24,26)/b19-11- |
Clave InChI |
QZCULFUPUZCFND-ODLFYWEKSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C/C3=CC(=C(C=C3)OC(C)C)Br)/SC2=O |
SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC(=C(C=C3)OC(C)C)Br)SC2=O |
SMILES canónico |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC(=C(C=C3)OC(C)C)Br)SC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-Allyl-4-{[3-(2-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)methyl]benzonitrile](/img/structure/B306318.png)
![5-{3,5-Dichloro-4-[(2-fluorobenzyl)oxy]benzylidene}-2-{[4-(dimethylamino)phenyl]imino}-3-isobutyl-1,3-thiazolidin-4-one](/img/structure/B306321.png)
![5-(3,5-Dichloro-2-hydroxybenzylidene)-2-{[4-(dimethylamino)phenyl]imino}-3-isobutyl-1,3-thiazolidin-4-one](/img/structure/B306322.png)
![(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-1-(2,3-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B306324.png)
![2-(3-benzyl-4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide](/img/structure/B306325.png)

![1-[3-Ethoxy-5-iodo-4-(1-naphthylmethoxy)benzothioyl]piperidine](/img/structure/B306329.png)
![1-[3-Bromo-5-methoxy-4-(1-naphthylmethoxy)benzothioyl]piperidine](/img/structure/B306330.png)




![N-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-2-phenyl-acetamide](/img/structure/B306336.png)
